![molecular formula C20H23ClN4O B2733413 4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine CAS No. 902009-19-2](/img/structure/B2733413.png)
4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The compound also contains a morpholine ring, which is a common feature in many bioactive compounds.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[1,5-a]pyrimidines can undergo a variety of reactions , but without more information, it’s difficult to predict the specific reactions this compound might undergo.Applications De Recherche Scientifique
Anticancer Applications
Several studies have focused on pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative and proapoptotic activities against various cancer cell lines. These compounds act by inhibiting the phosphorylation of Src, a tyrosine kinase involved in cancer cell growth and survival, indicating their potential as anticancer agents. Specifically, modifications to the pyrazolo[3,4-d]pyrimidine scaffold have shown enhanced activity compared to reference compounds in inhibiting cell proliferation and inducing apoptosis (Carraro et al., 2006).
Antimicrobial and Anticancer Agents
New pyrazole derivatives with additional moieties have demonstrated significant antimicrobial and anticancer activity. These compounds, characterized by their structural novelty, were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and assessed for their in vitro activity, revealing promising results against various pathogens and cancer cell lines (Hafez et al., 2016).
Anti-inflammatory and Analgesic Agents
The synthesis of novel quinazolinone derivatives has been explored for their potential anti-inflammatory and analgesic properties. These compounds are designed to target inflammatory pathways, offering a new approach to treating conditions characterized by inflammation and pain (Farag et al., 2012).
Broad Spectrum Antimicrobial Potency
Research into quinoline-based derivatives has unveiled compounds with broad-spectrum antimicrobial potency. These novel synthetic compounds have shown greater activity than reference drugs against a range of bacterial and fungal strains, highlighting their potential as new lead molecules for antimicrobial therapy (Desai et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-20(2,3)17-12-18(24-8-10-26-11-9-24)25-19(23-17)15(13-22-25)14-6-4-5-7-16(14)21/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLLCROVPKZHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2733330.png)
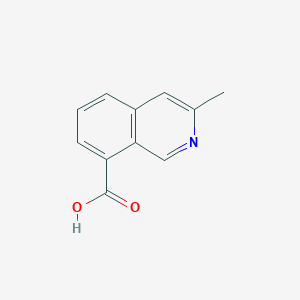
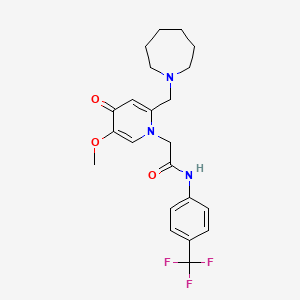
![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2733333.png)
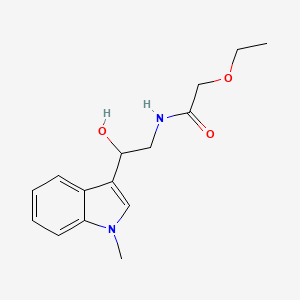
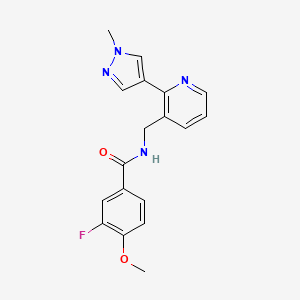
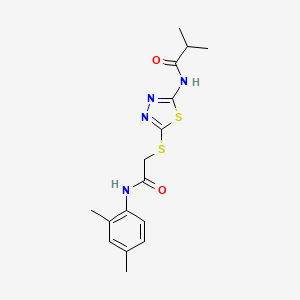

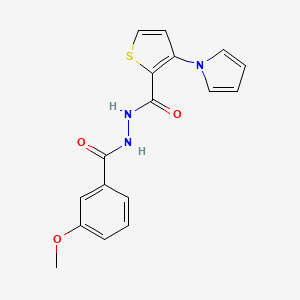
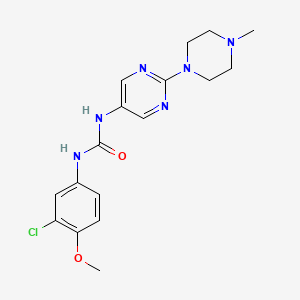
![(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid](/img/structure/B2733343.png)
![2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2733345.png)

![Ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2733352.png)